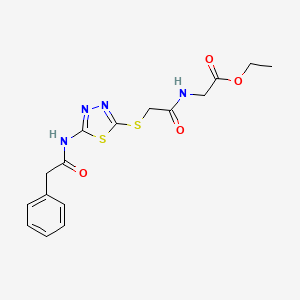

![molecular formula C20H24N4O3 B2358827 N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide CAS No. 1705437-32-6](/img/structure/B2358827.png)

N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.

BenchChem offers high-quality N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Therapy

CHEMBL4441804 has shown promise in cancer research due to its inhibitory effects on specific enzymes or pathways. Notably, it targets lactate dehydrogenase A (LDHA), an enzyme involved in glycolysis. LDHA inhibition can disrupt cancer cell metabolism, potentially leading to reduced tumor growth . Researchers are investigating its role in various cancer types, including breast, lung, and pancreatic cancers.

Neurological Disorders

The compound’s piperidine moiety suggests potential interactions with neurotransmitter receptors. Researchers are exploring its effects on neuronal function, synaptic transmission, and neuroprotection. Preliminary studies indicate that CHEMBL4441804 may modulate specific receptors, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Properties

CHEMBL4441804’s benzamide scaffold has structural similarities to known antibacterial agents. Researchers are investigating its antibacterial activity against Gram-positive and Gram-negative bacteria. Understanding its mechanism of action could lead to novel antibiotics or antimicrobial therapies .

Cardiovascular Applications

The compound’s cyclopropyl-oxadiazole ring system may influence cardiovascular function. Researchers are studying its effects on blood vessels, platelet aggregation, and cardiac contractility. Potential applications include managing hypertension, thrombosis, and heart failure .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. CHEMBL4441804’s oxadiazole moiety suggests anti-inflammatory properties. Researchers are investigating its effects on inflammatory pathways, cytokine production, and immune responses. Applications could extend to autoimmune disorders and chronic inflammatory conditions .

Metabolic Disorders

Given its LDHA inhibition, CHEMBL4441804 might impact metabolic diseases such as diabetes. By altering glucose metabolism, it could regulate blood sugar levels. Researchers are exploring its potential as an adjunct therapy for diabetes management .

Mechanism of Action

Target of Action

The primary target of CHEMBL4441804 is currently under investigation. The compound has been tested for its inhibitory activity against recombinant human full-length N-terminal His-tagged LDHA . LDHA, or Lactate Dehydrogenase A, plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration in cells.

Mode of Action

It is known to inhibit ldha, which could potentially disrupt the anaerobic respiration process in cells . This could lead to a decrease in the production of lactate, a byproduct of anaerobic respiration, and potentially affect the energy production in cells.

Biochemical Pathways

The biochemical pathways affected by CHEMBL4441804 are likely related to anaerobic respiration, given its inhibitory action on LDHA . By inhibiting LDHA, the compound could potentially disrupt the conversion of pyruvate to lactate, a key step in the anaerobic respiration pathway. This could lead to changes in the energy metabolism of cells.

Result of Action

The molecular and cellular effects of CHEMBL4441804’s action are still under investigation. Given its inhibitory action on LDHA, it could potentially lead to a decrease in lactate production and changes in the energy metabolism of cells .

properties

IUPAC Name |

N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c25-18(12-21-20(26)16-6-2-1-3-7-16)24-10-4-5-14(13-24)11-17-22-19(23-27-17)15-8-9-15/h1-3,6-7,14-15H,4-5,8-13H2,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHKQOORAQQBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

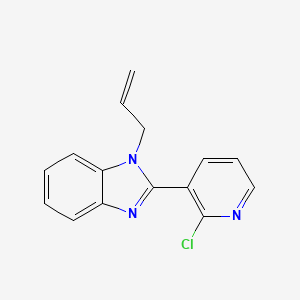

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)

![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)

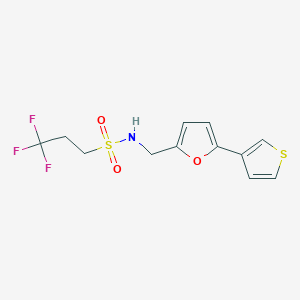

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)

![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

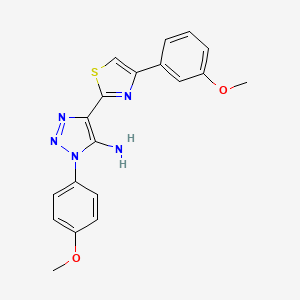

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)

![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)